REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH3:13].COC(OC)N(C)C>CN(C)C=O>[N+:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH:13]=[CH:1][O:2][C:3]2=[O:14])([O-:12])=[O:11]
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Name
|
|
Quantity
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16.4 g
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Type
|
reactant
|
Smiles
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COC(C1=C(C(=CC=C1)[N+](=O)[O-])C)=O
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Name
|
|
Quantity
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26.8 g
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
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85 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is drawn off in a rotary evaporator
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Type
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WASH
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Details
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washed three times with water
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Type
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WASH
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Details
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After washing with saturated NaCl solution
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Type
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CUSTOM
|
Details
|
the organic phase is dried
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Type
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FILTRATION
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Details
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After the desiccant is filtered off
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Type
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CUSTOM
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Details
|
the remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C=COC(=O)C2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.73 g | |
YIELD: PERCENTYIELD | 54.4% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |